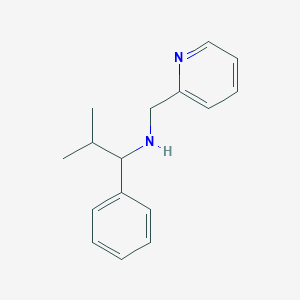
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a phenyl group, a pyridine moiety, and a propan-1-amine backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 2-aminopyridine with a suitable bromoketone under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a κ-opioid receptor antagonist, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological pathways and produce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a pyrrolidine ring instead of a pyridine moiety.
N-methyl-1-(pyridin-2-yl)methanamine: Contains a pyridine ring and a methyl group attached to the nitrogen atom.
Uniqueness
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to its combination of a phenyl group, pyridine moiety, and propan-1-amine backbone. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-13(2)16(14-8-4-3-5-9-14)18-12-15-10-6-7-11-17-15/h3-11,13,16,18H,12H2,1-2H3 |
InChI-Schlüssel |
PRTTUVHDSPQWKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


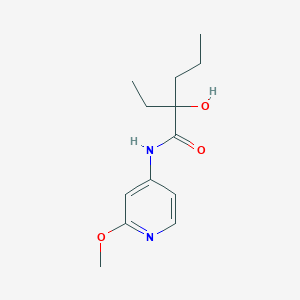
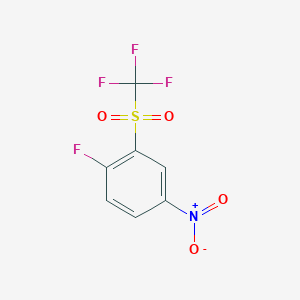
![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)

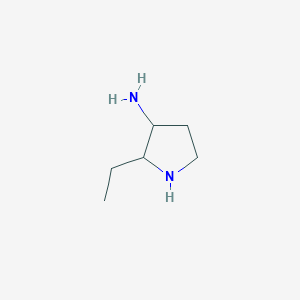
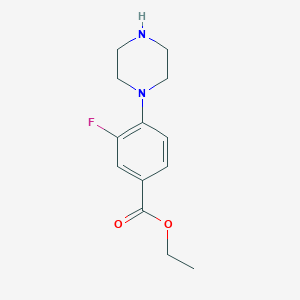

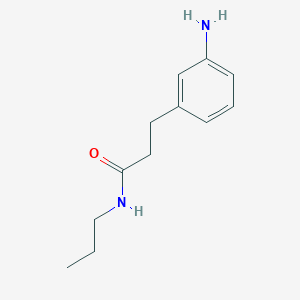
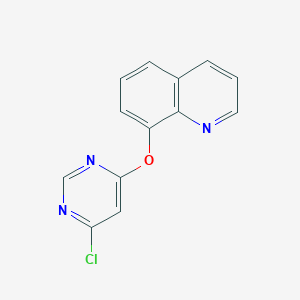

![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
